Silk Scarlet

Übersicht

Beschreibung

Silk is a natural protein fiber produced by certain insect larvae to form cocoons . The best-known type of silk is obtained from the cocoons of the larvae of the mulberry silkworm. Silk has been used for thousands of years and was once considered extremely valuable.

Synthesis Analysis

Silk is synthesized in the silk glands of silkworms. The process involves the secretion of fibroin proteins and a gum called sericin that coats the fibers .Molecular Structure Analysis

Silk fibroin, the structural center of silk, is made up of layers of antiparallel beta sheets. Its primary structure is a heavy chain of about 390 kDa and a light chain of about 26 kDa linked by a single disulfide bond .Chemical Reactions Analysis

Silk undergoes degradation when exposed to strong acids, and this is due to the absence of covalent cross-links between the silk polymers .Physical And Chemical Properties Analysis

Silk is known for its high tensile strength, luster, and ability to be dyed in many colors. It’s also breathable, drapes well, and feels soft and luxurious .Wissenschaftliche Forschungsanwendungen

Biomedical Engineering: Enhanced Toughness in Silk Fibers

Genetically engineered silkworms have been utilized to produce silk fibers with significantly improved toughness. By introducing spider silk genes, researchers have achieved a remarkable increase in fiber toughness by approximately 80-86%, which is a substantial advancement for biomedical applications such as sutures and tissue scaffolds .

Material Science: Custom-Designed Silk Production

The development of custom-designed silk production using genetically modified silkworms as bioreactors opens up new possibilities in material science. This approach allows for the creation of silk with specific characteristics tailored to diverse applications, ranging from lightweight, strong materials for aerospace to flexible, durable fabrics for protective clothing .

Tissue Engineering: Spider Silk in Regenerative Medicine

Silk-based materials, particularly those derived from spider silk, are being explored for their potential in reconstructive and regenerative medicine. Their applications include skin regeneration, tissue repair of bone and cartilage, ligaments, muscle tissue, peripheral nerves, and artificial blood vessels, offering a promising avenue for advancements in tissue engineering .

Electronics: Silk in Optical and Electronic Materials

The unique properties of silk make it an excellent candidate for use in optical and electronic materials. Its biocompatibility and mechanical strength are advantageous for developing new types of flexible electronic devices, sensors, and optical fibers that can interface with biological systems .

Nanotechnology: Silk Bionanocomposites

Silk bionanocomposites represent a cutting-edge application in nanotechnology. By combining silk with nanomaterials, researchers can create composites with enhanced mechanical properties, electrical conductivity, and thermal stability, suitable for a wide range of high-performance applications .

Genetics: Genetically Engineered Silkworms for Protein Production

The field of genetics has seen significant contributions from the use of genetically engineered silkworms. These organisms serve as efficient bioreactors for the production of various proteins, including exogenous silk proteins, which can be harvested and used in multiple scientific and industrial contexts .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

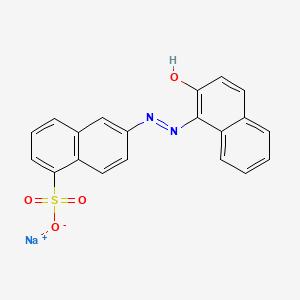

IUPAC Name |

sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S.Na/c23-18-11-8-13-4-1-2-6-17(13)20(18)22-21-15-9-10-16-14(12-15)5-3-7-19(16)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETWKXDZCSCODM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silk Scarlet | |

CAS RN |

8003-59-6 | |

| Record name | Silk Scarlet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 6(or 7)-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

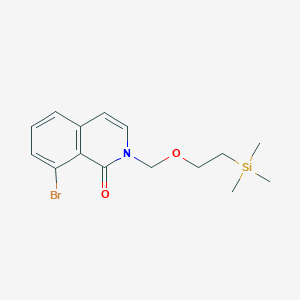

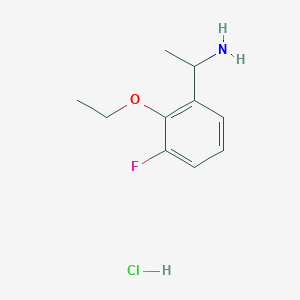

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

![2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one](/img/structure/B1450740.png)

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)